3-Isopropyl styrene

Vue d'ensemble

Description

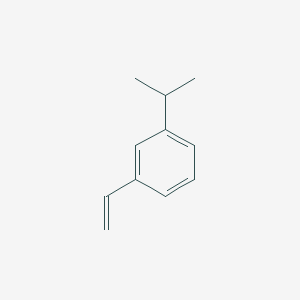

3-Isopropyl styrene, also known as 1-Isopropyl-3-vinylbenzene, is a chemical compound with the molecular formula C11H14 . It has an average mass of 146.229 Da and a monoisotopic mass of 146.109543 Da . It contains a total of 25 bonds, including 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .

Synthesis Analysis

The synthesis of styrene-based compounds often involves complex multichannel processes with strong pressure and temperature dependencies . For instance, the ethylenes were synthesized by the piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and isopropyl cyanoacetate . All the ethylenes were copolymerized with styrene in solution with radical initiation (ABCN) at 70°C .Molecular Structure Analysis

The molecular structure of 3-Isopropyl styrene is characterized by its molecular formula C11H14 . It contains a total of 25 bonds, including 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis

The chemical reactions involving styrene-based compounds are complex and multichannel . They involve strong pressure and temperature dependencies . For instance, the dissociation of styrene to create five styryl radical isomers was observed . Of these, α-styryl accounts for about 50% with the other isomers consuming approximately 20% .Physical And Chemical Properties Analysis

3-Isopropyl styrene has an average mass of 146.229 Da and a monoisotopic mass of 146.109543 Da . It contains a total of 25 bonds, including 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .Applications De Recherche Scientifique

Polymerization Catalysts

3-Isopropyl styrene is used in research involving the polymerization of styrene. Group 3 and 4 single-site catalysts have been studied for their effectiveness in controlling stereospecific styrene polymerization, producing both syndiotactic and isotactic polystyrene (Rodrigues, Kirillov, & Carpentier, 2008).

Emulsion Polymerization

Studies have shown that mixtures of organocobalt chelates, including those with isopropyl ligands, are effective initiators of emulsion polymerization of styrene. This technique can lead to high polymer conversions and is influenced by the structure of the alkyl ligands used in the process (Tsar'kova et al., 2006).

Polymer Functionalization

Research has explored the metallocene-mediated synthesis of chain-end functionalized polypropylene using styrene derivatives as chain transfer agents. This method produces polymers with terminal functional groups, such as Cl, OH, and NH2, which have applications in creating materials like nanocomposites (Chung, 2005).

Photopolymerization and Photooxidation

Styrene-isoprene copolymers have been studied for their behavior under photooxidation, providing insights into the stability of polystyrene segments and the degradation patterns of polyisoprene segments. This research is significant for understanding the durability and aging of such materials (Gonon & Gardette, 2000).

Polymer Blends and Nanocomposites

Studies have investigated the preparation of polymer blends by diffusion and polymerization of styrene in other polymers, such as isotactic polypropylene. This method is used to create blends with specific properties and phase morphologies (Yao, Yu, & Guo, 2011).

Catalysis in Organic Synthesis

Pd nanoparticles immobilized on functional ionic liquid co-polymerized with styrene have been used to catalyze Suzuki reactions. This approach combines the benefits of heterogeneous catalysis with the versatility of organic synthesis (Wang, Song, & Peng, 2011).

Mécanisme D'action

The mechanism of action of styrene-based compounds involves the initiation of polymerization by phenyl radicals and isobutyronitrile radicals . Not just any radical will perform that task. Simple peroxides are not very good at initiating radical polymerization, despite the fact that they also contain O-O bonds that are readily cleaved .

Safety and Hazards

Styrene-based compounds can pose safety and health hazards. For instance, styrene can cause irritation of the skin, eyes, and the upper respiratory tract . Acute exposure may also result in gastrointestinal effects . Chronic exposure affects the central nervous system showing symptoms such as depression, headache, fatigue, weakness, and may cause minor effects on kidney function .

Orientations Futures

The future directions of styrene-based compounds involve broadening the scope of PISA initiations, morphologies, and applications . There is a growing interest in performing ecotoxicological studies using model plastic nanoparticles . Furthermore, there is a need for deeper knowledge on the safety, fate, and biological effects of these particles on both individual living organisms and the whole ecosystems .

Propriétés

IUPAC Name |

1-ethenyl-3-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-4-10-6-5-7-11(8-10)9(2)3/h4-9H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYLJVQCWRRFMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=C1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 4-[[6-[(3-methyl-3-oxetanyl)methoxy]hexyl]oxy]-](/img/structure/B3188121.png)

![[1,1'-Biphenyl]-4-ol, 4'-mercapto-](/img/structure/B3188129.png)

![Carbonic acid, 2-[(ethoxycarbonyl)oxy]ethyl methyl ester](/img/structure/B3188131.png)